1-(Hydroxymethyl)-5,5-dimethylhydantoin

説明

Historical Context of Hydantoin (B18101) Derivatives in Chemical Science

The story of hydantoin and its derivatives begins in 1861 with its first isolation by Adolf von Baeyer during his research on uric acid. wikipedia.org A significant breakthrough came in 1873 when Friedrich Urech synthesized 5-methylhydantoin, a discovery that paved the way for the Urech hydantoin synthesis method for producing 5-monosubstituted hydantoins. researchgate.net This method involves the reaction of amino acids with potassium cyanate, followed by cyclization with hydrochloric acid. researchgate.net

The early 20th century saw further advancements, including the confirmation of the cyclic structure of hydantoins by Dorothy Hahn in 1913. wikipedia.org The development of the Bucherer-Bergs reaction provided another route to synthesize hydantoins, such as the 5,5-dimethyl compound from acetone (B3395972) cyanohydrin and ammonium (B1175870) carbonate. wikipedia.orgorgsyn.org

The significance of hydantoin derivatives expanded into medicinal chemistry with the discovery of their anticonvulsant properties. pcbiochemres.com Phenytoin, a well-known hydantoin derivative, was first synthesized in 1908 and its ability to suppress seizures was discovered in 1938. pcbiochemres.com This discovery marked a pivotal moment, leading to the development of a class of anticonvulsant drugs. pcbiochemres.comjddtonline.info Beyond their use in treating epilepsy, hydantoin derivatives have been explored for a wide range of biological activities, including as anti-inflammatory, antiviral, and anticancer agents. researchgate.netjddtonline.info

Overview of 1-(Hydroxymethyl)-5,5-dimethylhydantoin's Role in Diverse Research Domains

This compound, also known as monomethylol dimethyl hydantoin (MDMH), is a notable derivative of 5,5-dimethylhydantoin (B190458). contaminantdb.ca Its primary role in contemporary research and application stems from its function as a formaldehyde-releasing agent. This property makes it an effective antimicrobial agent, active against bacteria, fungi, and yeast. nih.govebi.ac.uk

A significant area of its application is in the cosmetics and personal care industry, where it is used as a preservative in products like shampoos and hair conditioners. nih.govebi.ac.uk It is often a component of broader antimicrobial formulations. nih.gov

Furthermore, this compound is a decomposition product of DMDM hydantoin (1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin), another widely used preservative. ebi.ac.uk Research has focused on developing analytical methods, such as high-performance liquid chromatography (HPLC), to quantify DMDM hydantoin and its decomposition products, including this compound, in cosmetic products. ebi.ac.uk

Beyond its antimicrobial applications, this compound has been approved by the FDA for use as an adjuvant in the bleaching of recycled paper and board intended for food packaging. ebi.ac.ukebi.ac.uk This highlights its utility in industrial processes where microbial control is essential.

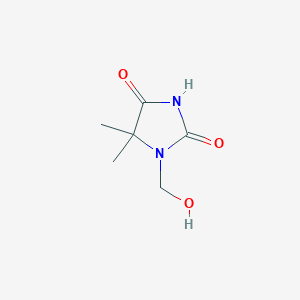

The chemical properties of this compound have been well-characterized. It is an imidazolidine-2,4-dione substituted with a hydroxymethyl group at the 1-position and two methyl groups at the 5-position. ebi.ac.ukchemicalbook.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2O3 |

| Average Mass | 158.157 g/mol |

| Monoisotopic Mass | 158.069142 g/mol |

| Melting Point | 104-106°C |

| CAS Number | 116-25-6 |

Source: chemicalbook.comepa.gov

The synthesis of related methylolated hydantoins has also been a subject of study, with processes developed to produce these compounds in a highly active, water-free form. google.com This is particularly relevant for applications where the presence of water is undesirable. google.com

特性

IUPAC Name |

1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-6(2)4(10)7-5(11)8(6)3-9/h9H,3H2,1-2H3,(H,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQZJFKTROUNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035152 | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid | |

| Record name | 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116-25-6, 27636-82-4 | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GlycoServe | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDM Hydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxymethyl-5,5-dimethylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Imidazolidinedione, (hydroxymethyl)-5,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(HYDROXYMETHYL)-5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CW1VP51HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 - 117 °C | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 1 Hydroxymethyl 5,5 Dimethylhydantoin

Established Synthetic Pathways to 1-(Hydroxymethyl)-5,5-dimethylhydantoin

This compound (1-MDMH) is primarily known as a chemical intermediate and a decomposition product. ebi.ac.uk Its synthesis is intrinsically linked to its precursor, 5,5-dimethylhydantoin (B190458) (DMH), and its dimethylolated analogue, 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH).

The foundational structure, 5,5-dimethylhydantoin, is classically synthesized via the Bucherer-Bergs reaction. This method involves the reaction of acetone (B3395972) cyanohydrin with ammonium (B1175870) carbonate. orgsyn.org An alternative route is the Urech hydantoin (B18101) synthesis. nih.gov

Once DMH is obtained, it can be methylolated using formaldehyde (B43269). The reaction of one mole of DMH with approximately two to five moles of formaldehyde leads to the formation of 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH). google.com this compound is subsequently formed through the decomposition of DMDMH. ebi.ac.uknih.gov This decomposition is particularly noted in aqueous solutions, where DMDMH can release formaldehyde to form monomethylolated derivatives and DMH. nih.gov A direct pathway can also be the controlled reaction of DMH with a single equivalent of formaldehyde.

Table 1: Key Synthetic Reactions

| Precursor(s) | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| Acetone Cyanohydrin | Ammonium Carbonate | 5,5-Dimethylhydantoin (DMH) | Bucherer-Bergs Synthesis orgsyn.org |

| 5,5-Dimethylhydantoin | Formaldehyde (excess) | 1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) google.com | Methylolation |

Selective Synthesis of Related Hydantoin Derivatives

The selective synthesis of specific hydantoin isomers is a significant area of research. A notable achievement has been the selective synthesis of 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH) from 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH). ebi.ac.uknih.gov

Studies on the decomposition of DMDMH in cosmetic products with a basic pH have shown that the recovery of 3-MDMH and DMH was significantly higher than 100%, while the recovery of DMDMH and 1-MDMH was considerably lower. ebi.ac.uknih.gov This suggests that under basic conditions, DMDMH and 1-MDMH preferentially decompose to form the more stable 3-MDMH and the parent DMH. nih.gov This finding highlights a pH-controlled pathway for the selective formation of 3-MDMH.

Other related hydantoin derivatives can also be synthesized. For instance, reacting 5,5-dimethylhydantoin with various alkyl bromides yields a series of 3-alkyl-5,5-dimethylhydantoin derivatives. researchgate.net

Derivatization Strategies and Novel Compound Preparation

This compound and its parent compound, DMH, serve as versatile scaffolds for preparing novel compounds, particularly N-halamine derivatives, which are known for their biocidal properties. mdpi.com

One prominent strategy involves the chemical modification of polymers. Chitosan (B1678972), for example, has been functionalized by reacting its amine groups with this compound. mdpi.com The resulting hydantoin-grafted chitosan can then be chlorinated, transforming the N-H bonds within the hydantoin ring into N-Cl bonds, thereby creating a biocidal N-halamine polymer. mdpi.com A key advantage of this approach is the potential to form two biocidal N-Cl bonds in the hydantoin ring, enhancing its antimicrobial efficacy. mdpi.com

Another approach starts with 5,5-dimethylhydantoin (DMH) to produce N-halamine precursors. DMH is reacted with alkyl bromides to synthesize 3-alkyl-5,5-dimethylhydantoin derivatives. researchgate.net Subsequent chlorination readily converts these precursors into 1-chloro-3-alkyl-5,5-dimethylhydantoin, a class of N-halamine compounds. researchgate.net This methodology has been applied to create various materials, including antimicrobial polymer membranes by modifying polystyrene with DMH followed by chlorination. researchgate.net

Table 2: Examples of Derivatization Strategies

| Starting Material | Reagent(s) | Product Type | Application |

|---|---|---|---|

| Chitosan, this compound | Trichloroisocyanuric acid | N-halamine containing chitosan mdpi.com | Biocidal materials |

| 5,5-Dimethylhydantoin | Alkyl bromides, then chlorination | 1-Chloro-3-alkyl-5,5-dimethylhydantoin researchgate.net | N-halamine synthesis |

Investigation of Reaction Mechanisms and Solvent Effects in Hydantoin Synthesis

Understanding the reaction mechanisms and the influence of solvents is crucial for optimizing the synthesis of hydantoins. The synthesis of N,N'-disubstituted hydantoins can proceed through a condensation/cyclization domino process when reacting isocyanates with N-alkyl-α-amino esters. acs.orgnih.gov

Solvent effects on hydantoin derivatives have been systematically studied. Using UV/Vis spectroscopy and solvatochromic analysis based on the Kamlet and Taft linear solvation energy relationship (LSER), researchers have analyzed the impact of solvent dipolarity, polarizability, and hydrogen bonding interactions. researchgate.net These studies help in understanding how solvent-solute interactions affect the properties of hydantoin derivatives. researchgate.net In very polar solvents like DMSO, the temperature dependence of proton chemical shifts (Δδ/ΔT) can indicate the involvement of specific protons in intramolecular hydrogen bonds. nih.gov

The mechanism of reactions involving halogenated hydantoins has also been investigated. For example, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), a powerful chlorinating agent, hydrolyzes in aqueous solutions to yield 5,5-dimethylhydantoin. arcjournals.org Similarly, when 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is used as a precatalyst in esterification reactions, it has been shown to decompose to DMH during the reaction. nih.gov The pH of the reaction medium is also a critical factor, as demonstrated by the pH-dependent decomposition of DMDMH and 1-MDMH. ebi.ac.uknih.gov

Degradation Pathways and Environmental Fates of 1 Hydroxymethyl 5,5 Dimethylhydantoin

Chemical Decomposition Mechanisms and Products

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) is recognized as both a chemical intermediate and a decomposition product. It is primarily formed from the degradation of 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin), a common antimicrobial preservative. contaminantdb.cachemicalbook.comebi.ac.uk The core chemical decomposition pathway for these hydantoins involves hydrolysis.

In aqueous environments, MDMH and its parent compound, DMDM hydantoin (B18101), undergo decomposition to yield more stable compounds. The principal degradation products are 5,5-dimethylhydantoin (B190458) (DMH) and formaldehyde (B43269). smolecule.com The process is initiated by the cleavage of the hydroxymethyl group(s).

Research has established methods to quantify MDMH and its related degradation compounds, including 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH) and DMH. ebi.ac.uk Studies on cosmetic products with a basic pH revealed that DMDM hydantoin and this compound tend to decompose into 3-MDMH and, ultimately, 5,5-dimethylhydantoin. ebi.ac.uk This indicates a clear degradation sequence where the hydroxymethyl groups are successively removed.

Table 1: Decomposition Products of Hydroxymethyl-Dimethyl Hydantoins

| Precursor Compound | Key Decomposition Products |

| 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) | This compound (MDMH), 5,5-dimethylhydantoin (DMH), Formaldehyde |

| This compound (MDMH) | 5,5-dimethylhydantoin (DMH), Formaldehyde |

This table summarizes the primary products resulting from the chemical decomposition of DMDM hydantoin and MDMH in aqueous solutions.

Environmental Degradation Studies

While specific, extensive environmental degradation studies for this compound are limited, its environmental fate is largely inferred from its primary, more stable degradation product, 5,5-dimethylhydantoin (DMH). epa.gov

Studies on DMH show that it is stable to hydrolysis and photolysis and degrades very slowly in soil under both aerobic and anaerobic conditions, with a half-life estimated to be greater than one year. epa.gov Due to its slow degradation rate, DMH is considered persistent. epa.gov Furthermore, DMH exhibits high mobility in soil, with leaching observed in various soil types. epa.gov In one study using a sewage inoculum, DMH showed minimal biodegradation, with a calculated half-life of 194 days. nih.gov

Regulatory evaluations note that the registered indoor uses of hydroxymethyl-dimethyl hydantoins result in a low potential for significant environmental exposure. canada.ca

Table 2: Environmental Fate Data for 5,5-dimethylhydantoin (DMH)

| Parameter | Finding | Source(s) |

| Aerobic Soil Metabolism | Half-life > 1 year; considered persistent. | epa.gov |

| Anaerobic Soil Metabolism | Half-life > 1 year; considered persistent. | epa.gov |

| Biodegradation (Sewage) | Half-life of 194 days. | nih.gov |

| Hydrolysis | Stable. | epa.gov |

| Photodegradation (Water) | Stable. | epa.gov |

| Soil Mobility | High; significant leaching potential. | epa.gov |

This table presents key findings from environmental degradation and mobility studies on 5,5-dimethylhydantoin, the main degradation product of MDMH.

Hydrolysis Kinetics and Stability in Diverse Matrices

The stability of this compound is highly dependent on the presence of water and the pH of the matrix. The compound is known to be sensitive to moisture. chemicalbook.com The fundamental mechanism of its degradation is hydrolysis, which leads to the release of formaldehyde. smolecule.com

In aqueous solutions with a pH of 6, MDMH liberates formaldehyde at a very slow and steady rate. drugfuture.comguidechem.com This controlled decomposition is key to its function as a preservative. However, the rate of hydrolysis is influenced by pH. In cosmetic formulations with a basic pH, the decomposition of MDMH and its parent compound, DMDM hydantoin, is observed to be more pronounced. ebi.ac.uk This suggests that the stability of MDMH decreases as the pH becomes more alkaline, leading to an accelerated formation of 5,5-dimethylhydantoin.

Table 3: Stability of this compound

| Condition | Stability & Hydrolysis Behavior | Source(s) |

| Aqueous Solution (pH 6) | Stable, with a very slow rate of hydrolysis (formaldehyde release). | drugfuture.comguidechem.com |

| Basic pH Matrix | Less stable; decomposition into 5,5-dimethylhydantoin is accelerated. | ebi.ac.uk |

| Moisture | Sensitive; presence of water is required for hydrolysis. | chemicalbook.comdrugfuture.com |

This table outlines the known stability and hydrolysis characteristics of MDMH under different chemical conditions.

Research on Formaldehyde Release Dynamics from Hydroxymethyldimethyl Hydantoins

This compound and the related compound 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin) are classified as "formaldehyde releasers" or "formaldehyde donors". wikipedia.orgtoxno.com.au Their utility as antimicrobial preservatives stems from their ability to slowly release formaldehyde into a product over time, which creates an environment unsuitable for microbial growth. wikipedia.org

The release of formaldehyde is a direct consequence of the hydrolysis of the hydroxymethyl group attached to the hydantoin ring. This reaction occurs steadily in the presence of water. drugfuture.com The rate of release is deliberately slow, ensuring a prolonged preservative effect. For MDMH, the available formaldehyde is approximately 19% by weight. drugfuture.com Research confirms that this release is a key functional mechanism, with the liberated formaldehyde acting as the primary biocidal agent. smolecule.com

Advanced Analytical Techniques for the Characterization and Quantification of 1 Hydroxymethyl 5,5 Dimethylhydantoin

Chromatographic Methodologies for Multi-component Hydantoin (B18101) Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are fundamental for separating 1-(Hydroxymethyl)-5,5-dimethylhydantoin from a mixture of other hydantoins. High-Performance Liquid Chromatography (HPLC) is a well-established method for this purpose. Research has demonstrated the development of HPLC methods capable of simultaneously and quantitatively measuring this compound (1-MDMH) along with its parent compound, 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH), and other decomposition products like 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH) and 5,5-dimethylhydantoin (B190458) (DMH). nih.govebi.ac.uk These analytical methods often employ an octadecylsilanized silica (B1680970) column, which allows for effective separation of these structurally similar compounds, ensuring that the analysis can proceed without inducing further decomposition. nih.govebi.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful approach for the analysis of hydantoins. researchgate.net For instance, a GC-MS method has been designed for the characterization and measurement of metabolites of the herbicide Bladex, which involves the cyclization of a key fragment into 5,5-dimethylhydantoin. researchgate.net The quantification of this resulting DMH provides an indirect but precise measurement of the parent compound and its metabolites. researchgate.net This highlights the adaptability of GC-MS for hydantoin analysis, particularly for compounds that can be derivatized or transformed into a form suitable for gas chromatography.

Method Validation and Performance Characteristics in Complex Matrices (e.g., cosmetic formulations, food products)

The reliability of any analytical method depends on rigorous validation to demonstrate its performance in realistic sample conditions. For hydantoin analysis in complex matrices like cosmetics, method validation is crucial.

Studies using HPLC have shown that calibration curves for 1-MDMH, DMDMH, 3-MDMH, and DMH are linear across wide concentration ranges. nih.govebi.ac.uk However, the chemical environment, such as the pH of a cosmetic formulation, can significantly impact results. In basic (alkaline) cosmetics, the recovery of 3-MDMH and DMH can be substantially over 100%, while the recovery of DMDMH and 1-MDMH is considerably lower. nih.govebi.ac.uk This is attributed to the decomposition of DMDMH and 1-MDMH into the other forms. nih.govebi.ac.uk Despite this, the average recovery for the total of the four compounds remains within an acceptable range of 85-105%. nih.govebi.ac.uk

For food products, a GC-MS method for determining 5,5-dimethylhydantoin (DMH), a potential residue from the degradation of the biocide 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), has been developed and validated. nih.gov The performance characteristics of this method have been thoroughly documented, demonstrating its suitability for regulatory and quality control purposes. researchgate.netnih.gov

Below is a table summarizing the performance characteristics of a validated GC-MS method for DMH analysis in food products.

| Performance Characteristic | Value | Reference |

| Determination Coefficient (R²) | > 0.99 | researchgate.netnih.gov |

| Accuracy | 91.6% to 99.8% | nih.gov |

| Precision (RSD%) | 1.1% to 10.8% | nih.gov |

| Limit of Detection (LOD) | 0.2 mg/kg | nih.gov |

| Limit of Quantification (LOQ) | 0.5 mg/kg | nih.gov |

This data demonstrates the method's high degree of linearity, accuracy, and precision for quantifying DMH in complex food matrices.

Spectroscopic Approaches in Elucidating Chemical Behavior

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural properties of this compound. A range of spectroscopic data is available for this compound, including ¹H NMR (Proton Nuclear Magnetic Resonance), ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). chemicalbook.com These methods provide detailed information about the molecule's atomic arrangement and functional groups, serving as a definitive confirmation of its chemical structure.

In addition to structural elucidation, spectroscopic methods can be applied for quantification. For example, a simple and rapid UV/visible spectrophotometric method has been developed for the identification and quantification of the related compound DMDM hydantoin in cosmetic products like shampoos. This approach allows for the routine analysis of such preservatives in commercial formulations to ensure they are within permitted concentration levels.

Mechanistic Insights into the Biological Activities of 1 Hydroxymethyl 5,5 Dimethylhydantoin

Antimicrobial Efficacy and Spectrum of Activity (e.g., against Gram-positive and Gram-negative bacteria, fungi, viruses)

1-(Hydroxymethyl)-5,5-dimethylhydantoin, also known as monomethylol dimethyl hydantoin (B18101) (MDMH), is recognized for its role as an antimicrobial agent. ebi.ac.uk It is a key active ingredient and also a decomposition product of the related preservative 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin). ebi.ac.uk The antimicrobial efficacy of these hydantoin-based compounds stems from their ability to act as formaldehyde-releasing agents. This mechanism confers a broad spectrum of activity against various microorganisms.

The compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. This wide-ranging efficacy makes it a common preservative in a variety of industrial and household products, including liquid detergents, soft soaps, water-based paints, and polymer emulsions, to prevent microbial spoilage. canada.ca While its primary application is as a material preservative, its fundamental antimicrobial properties are the basis for this use. canada.calookchem.com The compound is often used in formulations alongside DMDM hydantoin to ensure robust protection against microbial contamination. nih.gov

Table 1: Antimicrobial Spectrum of Activity

| Microorganism Type | Efficacy |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Effective ebi.ac.uk |

| Yeasts | Effective |

| Viruses | Documented as an antimicrobial against viruses ebi.ac.uk |

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., oxidative stress induction, protein and nucleic acid cross-linking, chlorine delivery)

The principal antimicrobial mechanism of this compound is attributed to its function as a formaldehyde-releasing agent (FRA). This compound exists in equilibrium with free formaldehyde (B43269), which it slowly releases, thereby inhibiting microbial growth. Formaldehyde is a potent biocide with several modes of action.

Protein and Nucleic Acid Cross-linking: Formaldehyde is known to interact with and cross-link biological macromolecules. It reacts with primary amino groups in proteins (such as lysine) and with amino groups on nucleotide bases (adenine, guanine, and cytosine) in DNA and RNA. This cross-linking activity can inactivate essential enzymes and disrupt the integrity of the genetic material, ultimately leading to microbial cell death. The process of protein cross-linking has been extensively studied as a method to analyze protein structures and interactions. nih.gov

Oxidative Stress Induction: While the primary mechanism is formaldehyde release, cellular damage from biocides can also involve the induction of oxidative stress. mdpi.comnih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com The metabolic stress imposed by a biocide can lead to an increase in ROS, causing damage to lipids, proteins, and DNA, contributing to the antimicrobial effect. nih.gov

It is important to distinguish the mechanism of hydroxymethylated hydantoins from that of halogenated hydantoins. While compounds like this compound rely on formaldehyde release, halogenated derivatives such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or chlorinated hydantoins act as sources of "Br+" or "Cl+", respectively. wikipedia.orgnih.gov These halogenating agents kill pathogens through oxidative processes distinct from formaldehyde's cross-linking action. wikipedia.org

Table 2: Proposed Antimicrobial Mechanisms

| Mechanism | Description |

|---|---|

| Formaldehyde Release | The compound slowly releases formaldehyde, a potent biocide. |

| Macromolecule Cross-linking | Released formaldehyde forms cross-links within and between proteins and nucleic acids, disrupting their function. |

| Oxidative Stress | The cellular stress caused by the biocide may induce the formation of damaging reactive oxygen species (ROS). mdpi.comnih.govmdpi.com |

Interactions with Biological Macromolecules and Cellular Targets

The biological activity of this compound is fundamentally linked to its interactions with cellular components, driven by the formaldehyde it releases. The primary targets are proteins and nucleic acids. Formaldehyde forms covalent bonds with various functional groups present in these macromolecules, including amino (-NH2), sulfhydryl (-SH), and hydroxyl (-OH) groups.

The interaction with proteins leads to the formation of methylene (B1212753) bridges between amino acid residues, causing both intra- and inter-molecular cross-linking. This can alter the protein's three-dimensional structure, leading to denaturation and loss of function, which is particularly detrimental for enzymes that catalyze essential metabolic reactions.

Similarly, formaldehyde's reaction with nucleic acids disrupts their structure and function. It can interfere with DNA replication and transcription by forming cross-links between DNA strands or between DNA and proteins. This genetic damage prevents the cell from accurately reading its genetic code, synthesizing necessary proteins, and reproducing.

Beyond the effects of formaldehyde, the hydroxymethyl group itself can play a role in biological interactions. The hydroxyl moiety can participate in hydrogen bonding with receptors or active sites on biological macromolecules, potentially influencing the compound's localization or initial binding before formaldehyde release. nih.gov

Influence of Hydroxymethylation on Pharmacological Properties and Biological Recognition for Related Compounds and Analogs

Hydroxymethylation, the addition of a hydroxymethyl (-CH2OH) group, is a significant chemical modification that can substantially alter the properties of a parent compound. nih.gov In the context of hydantoins and other bioactive molecules, this modification can enhance therapeutic advantages. nih.gov

One of the key effects of hydroxymethylation is an increase in hydrophilicity, which can improve a compound's water solubility and bioavailability. nih.gov This is a critical factor in the formulation and effectiveness of many agents.

From a structure-activity relationship (SAR) perspective, the hydroxymethyl group can act as a pharmacophore. nih.gov It provides a site for hydrogen bonding, which can be crucial for molecular recognition by biological receptors and enzymes. nih.gov This interaction can increase the potency of a compound. For instance, studies on other molecules have shown that the introduction of a hydroxymethyl group can lead to significantly more potent derivatives compared to the parent compound. nih.gov

In the case of formaldehyde-releasing hydantoins, the number of hydroxymethyl groups influences the efficiency of formaldehyde release. The dual hydroxymethyl groups of 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin) are reported to enhance the rate and extent of formaldehyde release compared to mono-substituted analogs like this compound. This highlights that while the hydantoin ring itself is a core scaffold, the nature and position of substituents are critical determinants of biological activity. researchgate.netekb.eg

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | MDMH, 1-MDMH |

| 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin | DMDM hydantoin |

| 5,5-Dimethylhydantoin (B190458) | DMH |

| Formaldehyde | - |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH |

| Adenine | - |

| Guanine | - |

| Cytosine | - |

Research on Applied Chemical Science of 1 Hydroxymethyl 5,5 Dimethylhydantoin

Research in Personal Care and Cosmetic Formulation Science (e.g., preservation efficacy, microbial growth inhibition in formulations)

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) is a key compound in the preservation of personal care and cosmetic products. It is a decomposition product of DMDM hydantoin (B18101), which functions as a preservative and antimicrobial agent by slowly releasing formaldehyde (B43269). ebi.ac.ukspecialchem.com This controlled release mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and yeast, thus preventing product spoilage, such as changes in color or phase separation. specialchem.comlesielle.com

Commercial preservative formulations often contain a mixture of active ingredients. For example, Glycoserve LAD contains 45.0% 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin and 10.0% this compound. nih.gov Another product, Troysan 680, includes 12.5% 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin and 2.9% this compound alongside other active ingredients. nih.gov The Cosmetic Ingredient Review (CIR) has deemed DMDM Hydantoin safe for use in cosmetics at current levels, which are around 0.074%. specialchem.com

A method for the simultaneous and quantitative measurement of 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH) and its decomposition products, including this compound (1-MDMH), has been developed using high-performance liquid chromatography (HPLC). ebi.ac.uk This method is crucial for analyzing the concentration of these compounds in cosmetics to ensure product stability and safety. ebi.ac.uk The study noted that in basic pH cosmetics, DMDMH and 1-MDMH tend to decompose. ebi.ac.uk

Interactive Data Table: Preservative Formulations Containing this compound

| Product Name | Active Ingredient(s) | Concentration of this compound | Concentration of 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin |

| Glycoserve LAD | 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin, this compound | 10.0% nih.gov | 45.0% nih.gov |

| Troysan 680 | 1,2-benzisothiazolin-3-one, 1,3-bis(hydroxymethyl)-5,5-dimethyl-, 1-(hydroxymethyl)-5,5-dimethyl- | 2.9% nih.gov | 12.5% nih.gov |

Exploration in Pharmaceutical Science and Drug Delivery Systems (e.g., stabilization of active ingredients, enhancement of solubility, role in prodrug design)

In pharmaceutical science, N-hydroxymethyl derivatives of hydantoins, including this compound, have been investigated for their potential as prodrugs. A study on the decomposition kinetics of N3-hydroxymethyl derivatives of phenytoin, nitrofurantoin, and 5,5-dimethylhydantoin (B190458) revealed that these derivatives are rapidly cleaved to formaldehyde and the parent compounds at physiological pH (7.4) and temperature (37°C). bohrium.com This rapid cleavage is a desirable characteristic for a prodrug, which is an inactive compound that is converted into an active drug in the body.

The study also demonstrated that these N-hydroxymethyl derivatives possess higher water solubilities than their parent compounds. bohrium.com This enhanced solubility is a significant advantage in drug formulation, as it can improve the bioavailability of poorly soluble drugs. The research suggests that N-hydroxymethylation could be a valuable strategy for developing prodrug forms of hydantoin-based drugs. bohrium.com Furthermore, the study showed that these N-hydroxymethylated hydantoins can be further derivatized, indicating their versatility in drug delivery system design. bohrium.com The concept of prodrug design aims to overcome various challenges in drug discovery and development, such as improving stability, solubility, and permeability, and enabling targeted drug delivery. researchgate.net

Advanced Materials Science: Functionalization of Polymers and Surfaces for Biocidal Properties (e.g., chitosan (B1678972), polyethylene)

The functionalization of polymers with biocidal agents is a significant area of research in materials science. One approach involves the use of N-halamine precursors, such as 3-(3-hydroxypropyl)-5,5-dimethylhydantoin (HPDMH), to create biocidal coatings. In one study, HPDMH was synthesized and then reacted with poly(methylhydrosiloxane) (B7799882) to produce a biocidal polysiloxane. researchgate.net This polysiloxane was then impregnated into polyethylene (B3416737) (PE) fibers using supercritical carbon dioxide, forming a stable, 68-nm thick coating. researchgate.net

The resulting N-halamine polysiloxane-impregnated PE fibers exhibited effective biocidal activity against both Staphylococcus aureus and Escherichia coli. researchgate.net The coating was found to be durable, withstanding washing cycles, storage, and UV irradiation, and the active chlorine could be recharged. researchgate.net This method offers an environmentally friendly way to impart biocidal properties to both reactive and non-reactive substrates without the need for covalent bonding. researchgate.net

Another study focused on creating biocidal polyurethane (PU) surfaces. Polyurethanes containing 5,5-dimethylhydantoin pendant groups were used as surface modifiers for a conventional PU coating. nih.gov The modified surface, when activated with hypochlorite, demonstrated biocidal activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa and Escherichia coli) bacteria. nih.gov

Role in Industrial Processes: Pulp and Paper Manufacturing Research (e.g., adjuvant in bleaching, preservative in coatings)

This compound is approved by the FDA for use as an adjuvant in the bleaching of recycled paper and board intended for food packaging. ebi.ac.ukcontaminantdb.ca Additionally, its parent compound, DMDM hydantoin, and related compounds are used as antimicrobial material preservatives in various industrial products, including latex for paper and coatings. canada.ca These compounds help prevent the growth of microorganisms that can cause spoilage and degradation of the final product.

Food Science Research: Preservation Efficacy and Residual Compound Analysis

While not directly added to food, this compound and related compounds are relevant to food science through their use in food packaging and as a breakdown product of other food-related substances. contaminantdb.ca For instance, 5,5-Dimethylhydantoin (DMH), a related compound, can be a degradation product of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and may be found as a residue on foods that are not washed before consumption. nih.govresearchgate.net To address this, an analytical method has been developed and validated for the determination of DMH in various processed foods using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The method was found to be accurate and precise, with a detection limit of 0.2 mg/kg and a quantification limit of 0.5 mg/kg. nih.govresearchgate.net An analysis of 105 food samples found no detectable levels of DMH. nih.govresearchgate.net

Research has also explored the potential of various food preservatives to inhibit the formation of biofilms by Streptococcus mutans, a bacterium associated with dental caries. researchgate.net While this particular study focused on sodium benzoate, potassium sorbate, and sodium nitrite, it highlights the broader interest in understanding how preservatives impact microbial activity relevant to food consumption and oral health. researchgate.net

Toxicological and Ecotoxicological Research Considerations for 1 Hydroxymethyl 5,5 Dimethylhydantoin

Studies on Environmental Exposure and Fate (e.g., mobility in aquatic systems)

The environmental fate of 1-(hydroxymethyl)-5,5-dimethylhydantoin (MMH) and its related compound, 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMH), is influenced by their production and use as antimicrobial preservatives in a wide array of consumer and industrial products. nih.gov Release into the environment can occur through various waste streams. nih.gov For instance, its inclusion in household items like shampoos and soaps, as well as in pesticide formulations as an inert ingredient, may lead to its direct release. nih.gov

Once released into the soil, 1,3-dimethylol-5,5-dimethylhydantoin is predicted to have very high mobility. nih.gov This is based on a measured soil organic carbon-water (B12546825) partitioning coefficient (Koc) of less than 17.8. nih.gov Volatilization from either moist or dry soil surfaces is not considered a significant fate process. nih.gov In aquatic environments, it is not expected to adsorb to suspended solids and sediment. nih.gov

The potential for bioaccumulation in aquatic organisms is considered low, with an estimated bioconcentration factor (BCF) of 3. nih.gov Hydrolysis is not anticipated to be a major environmental degradation pathway because the compound lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, biodegradation may be a slow process in the environment. nih.gov

Health Canada's Pest Management Regulatory Agency (PMRA) has determined that the registered indoor uses of DMH and MMH result in low potential for environmental exposure, and therefore, the risks to the environment are considered acceptable under current use conditions. canada.ca

Aquatic Toxicity Assessments for this compound and its Degradation Products

While halohydantoins are generally highly toxic to aquatic life, their degradation products, including 5,5-dimethylhydantoin (B190458) (DMH), are considered practically non-toxic. regulations.gov The U.S. Environmental Protection Agency (EPA) has concluded that ecological risks to aquatic organisms are not expected from the registered uses of halohydantoins because environmental exposure is primarily to the less toxic degradates. regulations.gov

Acute toxicity data for a related compound, 5,5-Dimethylhydantoin, in fish is presented in the table below.

Table 1: Acute Aquatic Toxicity of 5,5-Dimethylhydantoin

| Species | Parameter | Effective Dose | Reference |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | 972.2 mg/L | dcfinechemicals.com |

LC50: The concentration of a chemical which kills 50% of the test animals in a given period.

Research on Potential Human Health Impacts (e.g., sensitization concerns related to formaldehyde (B43269) release)

A significant area of toxicological research for this compound and related compounds centers on their potential to release formaldehyde and cause skin sensitization. medicalnewstoday.comewg.org DMDM hydantoin (B18101), a related compound, is known to be a formaldehyde-releaser. wikipedia.org

Studies have shown a link between contact allergy to formaldehyde and positive patch test reactions to DMDM hydantoin. nih.gov In one study, 33% of formaldehyde-allergic patients reacted to 1-monomethylol-5,5-dimethylhydantoin in serial dilution patch tests. nih.gov Furthermore, when some of these patients applied a cream containing 1% DMDM hydantoin, 33% developed dermatitis. nih.gov This suggests that the amount of free formaldehyde in products containing these preservatives can be sufficient to elicit a reaction in individuals already sensitized to formaldehyde. nih.gov

A quantitative risk assessment of shampoo products containing the maximum allowable concentration of DMDM hydantoin (which releases formaldehyde) found a low likelihood of inducing skin sensitization in individuals who are not already sensitized. nih.gov However, for those with existing formaldehyde allergies, the use of products with these ingredients increases the risk of cosmetic dermatitis. wikipedia.orgnih.gov The Food and Drug Administration (FDA) acknowledges DMDM hydantoin and other formaldehyde-releasers as potential allergens. medicalnewstoday.com

Regulatory Science and Risk Assessment Frameworks for Hydroxymethyldimethyl Hydantoins

Regulatory bodies in North America and Europe have established frameworks to assess the risks associated with hydroxymethyldimethyl hydantoins. In the United States, the EPA's Health Assessment Workspace Collaborative (HAWC) provides a platform for evaluating the potential health and environmental hazards of chemicals like this compound. epa.gov The EPA also conducts risk assessments for related compounds, such as the halohydantoins, which degrade to DMH. regulations.gov These assessments have indicated no dietary risks from oral or dermal exposure, as the parent compounds rapidly break down. regulations.gov

Health Canada's PMRA periodically re-evaluates registered pesticides, including those containing DMH and MMH, to ensure they meet current health and environmental standards. canada.ca Their re-evaluation of these compounds concluded that their continued registration is acceptable with the implementation of new risk mitigation measures. canada.ca

In the context of cosmetics, both the U.S. and the European Union permit the use of formaldehyde-releasers like DMDM hydantoin up to a certain concentration. medicalnewstoday.com However, there are concerns that some products may contain higher levels than indicated on their labels. medicalnewstoday.com

Future Directions and Emerging Research Avenues in 1 Hydroxymethyl 5,5 Dimethylhydantoin Chemistry

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

The conventional synthesis of MDMH and its parent compound, 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH), involves the reaction of 5,5-dimethylhydantoin (B190458) with formaldehyde (B43269). nih.govcneasychem.com While effective, this process often relies on methodologies that are coming under scrutiny due to environmental and safety concerns. For instance, the widely used Bucherer-Bergs synthesis for creating the initial hydantoin (B18101) ring structure utilizes highly toxic cyanides, necessitating significant waste treatment and posing environmental risks. cneasychem.com

In response, the principles of green chemistry are being applied to develop more sustainable synthetic pathways. mdpi.comjddhs.com These approaches are critical for reducing the environmental footprint of industrial chemical production. mdpi.com Future research is centered on several key areas:

Alternative Solvents and Reaction Conditions: A major focus is replacing hazardous volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water. mdpi.comuniupo.it Research into solvent-free reactions, such as mechanochemical grinding, also shows promise for minimizing waste and energy consumption. mdpi.comjddhs.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild conditions, reducing the need for harsh reagents and lowering energy input. While challenges like cost remain, biocatalysis is a rapidly advancing field with the potential to revolutionize the synthesis of hydantoin derivatives. mdpi.com

Renewable Feedstocks: Investigating the use of renewable raw materials instead of petroleum-based starting materials is a long-term goal for sustainable chemical production. jddhs.com

The table below outlines potential green chemistry strategies for hydantoin synthesis.

| Green Chemistry Principle | Application to Hydantoin Synthesis | Potential Benefits |

| Waste Prevention | Optimizing reaction stoichiometry; developing solvent-free methods. mdpi.comjddhs.com | Reduced byproducts and environmental discharge. |

| Atom Economy | Designing reactions that incorporate the maximum amount of starting materials into the final product. | Increased efficiency and less waste. |

| Less Hazardous Synthesis | Replacing toxic reagents like cyanide with safer alternatives. cneasychem.com | Improved worker safety and reduced environmental toxicity. |

| Safer Solvents & Auxiliaries | Utilizing water or bio-based solvents instead of volatile organic compounds. mdpi.comuniupo.it | Reduced air pollution and health risks. |

| Energy Efficiency | Employing methods like microwave-assisted synthesis or reactions at ambient temperature. mdpi.com | Lower energy consumption and production costs. |

| Use of Renewable Feedstocks | Exploring bio-based precursors for the hydantoin structure. jddhs.com | Reduced reliance on fossil fuels. |

| Catalysis | Implementing biocatalysts or recyclable heterogeneous catalysts. mdpi.comjddhs.com | Increased reaction efficiency and reduced waste from stoichiometric reagents. |

This table is generated based on established green chemistry principles and their potential application to the synthesis of hydantoin compounds.

Novel Applications and Advanced Material Design

While MDMH is well-established as a preservative in cosmetics and an adjuvant in paper manufacturing, its chemical structure is a versatile platform for creating advanced materials with novel properties. nih.govebi.ac.ukfishersci.no Emerging research is focused on leveraging the hydantoin ring for new functionalities.

A significant area of development is the creation of N-halamine antimicrobial materials . By converting the N-H bond in the hydantoin precursor to an N-Cl bond, researchers can create powerful, regenerable antimicrobial surfaces. nih.govresearchgate.net These materials have potential applications in:

Water Disinfection Systems: N-halamine functionalized filters or beads can effectively kill bacteria and viruses in drinking water. researchgate.net

Antimicrobial Textiles: Covalently bonding hydantoin derivatives to fabrics like cotton can create textiles that exhibit high, durable antibacterial and antifungal activity, even after numerous laundering cycles. researchgate.net

Coatings and Polymers: Incorporating the hydantoin structure into polymers can yield materials with built-in antimicrobial properties for use in medical devices, food packaging, and high-touch surfaces.

Furthermore, the reactivity of the hydroxymethyl group and the hydantoin ring allows for its use as a building block in polymer chemistry. It can serve as a raw material for water-soluble polymers and as a chelator for protecting light-sensitive pharmaceuticals. fishersci.no

The table below summarizes established and emerging applications.

| Application Area | Specific Use | Compound(s) |

| Preservation | Antimicrobial in cosmetics, soaps, and detergents. nih.govcanada.ca | 1-(Hydroxymethyl)-5,5-dimethylhydantoin, DMDM Hydantoin |

| Industrial | Adjuvant in bleaching recycled paper for food packaging. ebi.ac.ukcontaminantdb.ca | This compound |

| Pharmaceutical | Chelator for light-sensitive drugs. fishersci.no | This compound |

| Advanced Materials | Precursor for N-halamine antimicrobial surfaces. nih.govresearchgate.net | 5,5-Dimethylhydantoin |

| Advanced Materials | Raw material for water-soluble polymers. fishersci.no | This compound |

| Organic Synthesis | Oxidizing and chlorinating agent. nih.gov | 1,3-Dichloro-5,5-dimethylhydantoin (B105842) |

This table is compiled from information regarding the uses of MDMH and its related hydantoin derivatives.

In-depth Mechanistic Studies in Complex Biological Systems

The primary biological function of this compound as a preservative stems from its nature as a formaldehyde-releaser. wikipedia.orgchemicalsafetyfacts.org It creates an environment that is inhospitable to microbial growth by slowly releasing small amounts of formaldehyde. wikipedia.org While this mechanism is understood in principle, future research aims to elucidate the precise dynamics of this process within complex biological matrices.

Key research questions include:

Kinetics of Formaldehyde Release: Studies have shown that the decomposition of MDMH and its parent compound, DMDM hydantoin, is dependent on factors like pH. ebi.ac.uknih.gov In-depth mechanistic studies are needed to model the rate of formaldehyde release in various cosmetic formulations and upon contact with skin, which has its own unique pH and microbiome.

Interaction with Biomolecules: Formaldehyde is known to react with proteins and other biological macromolecules. bohrium.com Research is required to understand the specific interactions of the low levels of formaldehyde released from MDMH with skin proteins and microbial structures. This includes investigating the potential for skin sensitization, an area where quantitative risk assessments are already being applied. bohrium.com

Metabolic Fate: While studies in rats indicate low dermal absorption and excretion primarily through urine, more comprehensive research into the metabolic pathways of MDMH and its decomposition products in human systems is a logical next step. nih.gov This will provide a more complete picture of its biological journey and confirm the lack of accumulation in tissues. nih.gov

A study on the decomposition of DMDMH in cosmetic products at varying pH levels highlights the importance of the formulation's chemical environment. nih.gov

| pH Condition | Observation | Implication |

| Neutral/Acidic | DMDMH and 1-MDMH are more stable. | In products with a lower pH, the rate of formaldehyde release is likely slower. |

| Basic (Alkaline) | DMDMH and 1-MDMH decompose more readily into 5,5-dimethylhydantoin (DMH) and 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH). nih.gov | In alkaline products, the preservative may degrade faster, influencing its efficacy and the concentration of free formaldehyde over the product's shelf-life. |

This table is based on findings from a study on the pH-dependent decomposition of hydantoin preservatives in cosmetics. nih.gov

Comprehensive Environmental Impact Assessments and Mitigation Strategies

As with any widely used chemical, a thorough understanding of the environmental lifecycle of this compound is essential. Current assessments suggest that under the present conditions of use, primarily indoors, the potential for environmental exposure is low, and the risks are considered acceptable. canada.ca However, the use of MDMH in a vast number of household products, such as detergents and soaps, means it can be released directly into the environment through wastewater streams. nih.gov

Future research must therefore focus on comprehensive environmental assessments and the development of effective mitigation strategies. Key areas for investigation include:

Lifecycle Analysis: A complete "cradle-to-grave" analysis is needed to quantify the environmental impact at every stage, from synthesis and manufacturing to consumer use and disposal.

Environmental Fate and Transport: More detailed studies are required to understand how MDMH and its degradation products behave in different environmental compartments, such as soil and aquatic systems. While the compound is expected to have low bioaccumulation potential, its mobility in soil and water needs further characterization. epa.gov

Ecotoxicity: Comprehensive testing on a wider range of aquatic and terrestrial organisms will provide a clearer picture of its potential ecological impact.

Mitigation and Remediation: Research into advanced wastewater treatment methods that can effectively remove or degrade hydantoin-based compounds before they are released into public waters is crucial. Label instructions often advise against direct discharge into waterways without an appropriate permit, highlighting the need for controlled disposal. epa.gov

Regulatory bodies like Health Canada continue to re-evaluate these compounds to ensure they meet current health and environmental standards, indicating an ongoing process of assessment and mitigation. canada.ca

Q & A

Q. What toxicological and regulatory considerations apply to handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as a mild irritant (GHS Category 3). Use NIOSH-approved N95 respirators and nitrile gloves during handling. Regulatory compliance requires adherence to OSHA 29 CFR 1910.132 (PPE) and TSCA inventory listing. Ecotoxicity studies (e.g., Daphnia magna LC50) are recommended for environmental risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。